N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Overview
Description
N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H19F3N6O2 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide is 420.15215836 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
Some novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities, demonstrating moderate to good effectiveness against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Antihistaminic and Anti-inflammatory Activities
A series of [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines, incorporating cyclic amines, were synthesized and exhibited both antihistaminic activity and inhibitory effect on eosinophil infiltration, indicating potential for treatment of allergies and inflammation (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).
Synthesis and Characterization for Diabetes Treatment
Fused triazole derivatives, significant inhibitors of the dipeptidyl peptidase-IV enzyme, have been synthesized and characterized, showing potential for the treatment or prevention of type 2 diabetes (Ling Yu-tao, 2009).
Cancer Treatment
The compound AZD3514, a small-molecule androgen receptor downregulator synthesized from triazolopyridazine, has been evaluated in clinical trials for the treatment of advanced prostate cancer, addressing specific molecular targets in cancer cells (Bradbury, Acton, Broadbent, Brooks, Carr, Hatter, Hayter, Hill, Howe, Jones, Jude, Lamont, Loddick, McFarland, Parveen, Rabow, Sharma-Singh, Stratton, Thomason, Trueman, Walker, Wells, Wilson, & Wood, 2013).
Future Directions
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O2/c1-30-14-4-2-3-13(11-14)23-17(29)12-7-9-27(10-8-12)16-6-5-15-24-25-18(19(20,21)22)28(15)26-16/h2-6,11-12H,7-10H2,1H3,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQYCTNSEPIPAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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